N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide
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Overview
Description
N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide is a chemical compound that belongs to the class of benzotriazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, materials science, and environmental protection.
Scientific Research Applications
N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide has various scientific research applications, including:
1. Photostabilizer: It is used as a photostabilizer in polymers and plastics to prevent degradation caused by UV radiation.
2. Medicinal Chemistry: this compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
3. Material Science: It can be used as a building block for the synthesis of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide is not fully understood. However, it is believed to act as a free radical scavenger and prevent the formation of reactive oxygen species (ROS) that can cause cellular damage. It also has the ability to inhibit enzymes that are involved in the progression of various diseases.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, including:
1. Antioxidant: It has potent antioxidant properties that protect cells from oxidative stress.
2. Anti-inflammatory: It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
3. Neuroprotective: It has shown neuroprotective effects in various animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide in lab experiments include its high stability, low toxicity, and ease of synthesis. However, its limitations include its high cost and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the research and development of N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide, including:
1. Development of new derivatives: The synthesis of new derivatives with improved properties and higher efficacy is an area of active research.
2. Clinical trials: The clinical trials of this compound for the treatment of various diseases are needed to evaluate its safety and efficacy.
3. Environmental applications: The use of this compound as a photostabilizer in various environmental applications such as water treatment and agriculture is an area of growing interest.
Conclusion
In conclusion, this compound is a promising compound with various scientific research applications. Its unique properties make it a valuable building block for the synthesis of new materials and a potential therapeutic agent for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and explore its potential in various fields.
Synthesis Methods
The synthesis of N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide is a complex process that involves several steps. The most common method for synthesizing this compound is the reaction between 4-butylphenylhydrazine and 2-fluoro-5-nitrobenzoyl chloride in the presence of a base. The resulting product is then treated with sodium azide to form the final compound.
Properties
IUPAC Name |
N-[2-(4-butylphenyl)benzotriazol-5-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O/c1-2-3-6-16-9-12-18(13-10-16)28-26-21-14-11-17(15-22(21)27-28)25-23(29)19-7-4-5-8-20(19)24/h4-5,7-15H,2-3,6H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMKIRAIXRWENT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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